
5-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is a heterocyclic compound with the empirical formula C10H17NO2. It belongs to the class of indole derivatives, which are prevalent moieties found in natural products and drugs . This compound plays a significant role in cell biology and has attracted attention due to its potential biological activities.
Métodos De Preparación
Synthetic Routes:: The synthetic routes for this compound involve the construction of the indole ring system. One common method is the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst . The reaction proceeds under reflux in methanol (MeOH) and yields the tricyclic indole product.
Industrial Production:: Information on large-scale industrial production methods for this specific compound is limited. the Fischer indole synthesis can be adapted for larger-scale production with appropriate modifications.
Análisis De Reacciones Químicas
5-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions:
Oxidation: It may be oxidized to form different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substituents can be introduced at various positions on the pyridine ring.
Oxidation: Reagents like potassium permanganate (KMnO) or chromic acid (HCrO) can be used.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are common reducing agents.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be employed.
Major Products:: The specific products formed depend on the reaction conditions and substituents present. Detailed analysis would require experimental data.
Aplicaciones Científicas De Investigación
Medicine: Investigating its pharmacological properties, including anticancer effects or antimicrobial activity.
Chemistry: As a building block for the synthesis of other compounds.
Industry: Possible use in the development of agrochemicals or pharmaceutical intermediates.
Mecanismo De Acción
The exact mechanism by which 5-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.
Comparación Con Compuestos Similares
While detailed comparisons are beyond the scope of this article, it’s essential to highlight the uniqueness of this compound. Similar compounds include other indole derivatives, such as indole alkaloids found in natural products.
Propiedades
Fórmula molecular |
C10H16N2O4 |
|---|---|
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
tert-butyl 5-nitro-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(13)11-6-4-5-8(7-11)12(14)15/h5H,4,6-7H2,1-3H3 |
Clave InChI |
CBPRCCJOWWFOTL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC=C(C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B12065643.png)
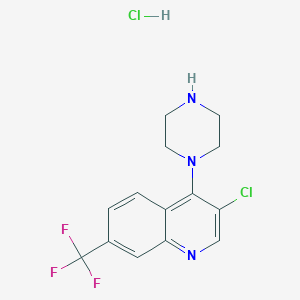

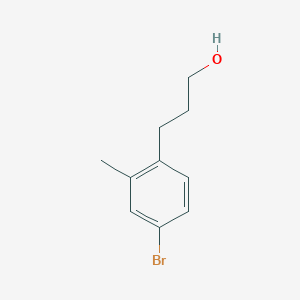

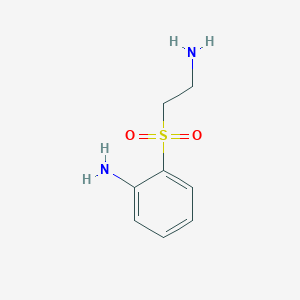
![(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methyl phosphono hydrogen phosphate](/img/structure/B12065663.png)
![N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12065666.png)
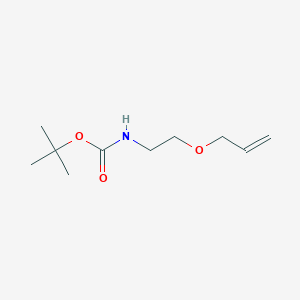

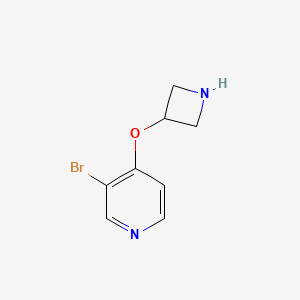

![Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12065711.png)
